1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
CAS No.: 1006952-22-2
Cat. No.: VC4558829
Molecular Formula: C11H6F3N3O4
Molecular Weight: 301.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006952-22-2 |
|---|---|
| Molecular Formula | C11H6F3N3O4 |
| Molecular Weight | 301.181 |
| IUPAC Name | 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19) |
| Standard InChI Key | MGFOVIPYYDQFJL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid reflects its core structure: a pyrazole ring substituted at the 1-position with a 2-nitro-4-(trifluoromethyl)phenyl group and at the 4-position with a carboxylic acid moiety. Key structural elements include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions .
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Nitro Group (NO₂): Positioned ortho to the trifluoromethyl group on the benzene ring, contributing to electron-withdrawing effects and steric hindrance.
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Trifluoromethyl Group (CF₃): Enhances lipophilicity and metabolic stability, a common feature in agrochemicals and pharmaceuticals .
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Carboxylic Acid (COOH): Provides hydrogen-bonding sites and opportunities for salt formation or esterification .
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆F₃N₃O₄ | |
| Molecular Weight | 301.18 g/mol | |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N+[O-])N2C=C(C=N2)C(=O)O | |
| InChIKey | MGFOVIPYYDQFJL-UHFFFAOYSA-N |
Crystallographic Insights
Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal planar molecular geometries with intramolecular hydrogen bonds. For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid forms monoclinic crystals (P2₁/c) with a unit cell volume of 809.3 ų, stabilized by O–H···O and N–H···N interactions . Similar packing arrangements are anticipated for the title compound, given its polar functional groups .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions .
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Nitro and Trifluoromethyl Introduction: Electrophilic aromatic substitution or coupling reactions using nitro- and trifluoromethyl-containing precursors .
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Carboxylic Acid Functionalization: Oxidation of methyl or ethyl esters to carboxylic acids via hydrolysis .
Advanced Methodologies
Recent patents describe efficient protocols for structurally related compounds:
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Halogen-Mediated Thiolation: A 2023 patent (CN111386256A) details the use of sulfuryl chloride in nitrile solvents to introduce thioether groups to pyrazoles, achieving reaction times under 5 minutes .
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Inert Atmosphere Techniques: Indian Patent 331/MUM/2014 highlights the use of non-carcinogenic solvents like ethylene chloride for safer scale-up .
Table 2: Comparative Synthesis Approaches
Physicochemical Properties
Solubility and Stability
While experimental solubility data for the title compound remains unpublished, analogs like 4-nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole exhibit limited aqueous solubility (≤1 mg/mL) but high stability in DMSO and ethanol . The carboxylic acid group enhances solubility in polar aprotic solvents, facilitating formulation for biological assays .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
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NMR Spectroscopy: ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons) and δ 13.1 ppm (carboxylic acid proton) .
Biological Activities and Applications
Agrochemical Applications
In agrochemistry, trifluoromethylpyrazoles act as potent herbicides and insecticides. Field trials show 90% efficacy against Aphis gossypii at 50 ppm, outperforming commercial standards like imidacloprid .
Table 3: Biological Activity Profile
| Organism | Activity (IC₅₀/EC₅₀) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.3 µM | Cell wall synthesis inhibition |
| Candida albicans | 28.7 µM | Ergosterol biosynthesis disruption |
| Aphis gossypii | 50 ppm | Acetylcholinesterase inhibition |
Recent Research and Developments
Patent Landscape
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Fungicidal Compositions (CA2842862A1): Formulations combining the title compound with strobilurins show synergistic activity against Botrytis cinerea in vineyards .
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Crystal Engineering: A 2023 study reports co-crystals with zinc nitrate, enhancing thermal stability up to 220°C .
Computational Studies
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating potential as an organic semiconductor .
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